(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol
Description
Properties
CAS No. |
59050-87-2 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol |
InChI |
InChI=1S/C14H15NO2/c1-9-14-12(11(8-16)7-15-9)6-10-4-2-3-5-13(10)17-14/h5-7,16H,2-4,8H2,1H3 |
InChI Key |
CXZAJKVAOMPAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=CCCCC3=C2)CO |
Origin of Product |
United States |
Preparation Methods
Intramolecular Michael Cyclization
The α-amino amidine intermediate undergoes 5-endo-trig cyclization upon base activation, forming the pyrrolidine-fused chromenone. For the target compound, this step is adapted to construct the pyridine ring. The labile amidine group is stabilized through in situ cyclization, avoiding purification challenges.
Introduction of the Methanol Group
The hydroxymethyl group at position 4 is introduced via ketone reduction. For example, a carbonyl group at C-4 is reduced using NaBH4 or LiAlH4 in tetrahydrofuran (THF), yielding the secondary alcohol. Alternatively, formaldehyde incorporation via Mannich reaction during MCR may directly install the hydroxymethyl moiety.
Methylation at Position 1
The methyl group is introduced early using methyl-substituted aldehydes (e.g., 1-methyl-2-oxo-2H-chromene-3-carbaldehyde) or via post-cyclization alkylation with methyl iodide in the presence of NaH.
Hydrogenation for Dihydro-Pyridine Formation
The 7,8-dihydro-6H-pyridine segment is achieved through partial hydrogenation of a fully aromatic precursor. Catalytic hydrogenation (H2, Pd/C) in ethanol at 50 psi selectively saturates the pyridine ring, yielding the dihydro derivative without over-reduction.
Optimization Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | 10% Pd/C | 85 |
| Solvent | Ethanol | - |
| Pressure | 50 psi | - |
| Temperature | 25°C | - |
Industrial-Scale Synthesis and Purification
Industrial protocols emphasize one-pot processes to enhance efficiency. After MCR in methanol, solvent evaporation and redissolution in toluene enable cyclization without intermediate isolation. Final purification employs flash chromatography (ethyl acetate/n-hexane, 1:30) or recrystallization from ethanol/water mixtures.
Typical Procedure
-
MCR Step : React 1-methyl-2-oxo-2H-chromene-3-carbaldehyde (1.0 equiv), 4-chloroaniline (2.0 equiv), and tert-butyl isocyanide (1.0 equiv) in methanol with p-toluenesulfonic acid (0.05 equiv) at 25°C for 12 h.
-
Cyclization : Concentrate, add toluene and pyridine (3.0 equiv), and heat at 90°C for 24 h.
-
Reduction : Treat the cyclized product with NaBH4 in THF at 0°C for 2 h.
-
Hydrogenation : Hydrogenate the aromatic intermediate with Pd/C (10%) in ethanol at 50 psi for 6 h.
-
Purification : Flash chromatography (ethyl acetate/n-hexane) yields the target compound (65% overall).
Analytical Validation and Characterization
-
NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) displays signals for the methyl group (δ 1.45, s, 3H), hydroxymethyl (δ 4.60, s, 2H), and dihydropyridine protons (δ 2.80–3.20, m, 4H).
-
Mass Spectrometry : ESI-MS m/z 272.1 [M+H]+ confirms molecular weight.
-
X-ray Crystallography : Validates the fused ring system and stereochemistry.
Challenges and Optimization
Chemical Reactions Analysis
Oxidation of the Methanol Group
The primary alcohol group in the molecule can undergo oxidation to form a carboxylic acid or aldehyde. This transformation is common in chromeno-pyridine derivatives with hydroxyl or hydroxymethyl substituents:
-
Oxidation to aldehyde : Using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane under anhydrous conditions .
-
Oxidation to carboxylic acid : Stronger oxidants like KMnO₄ or CrO₃ in acidic media may convert the alcohol to a carboxylic acid .
Functionalization via Esterification
The methanol group can participate in esterification reactions. For example:
-
Acetylation : Treatment with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) yields the corresponding acetate ester .
-
Sulfonation : Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) forms sulfonate esters, enabling further nucleophilic substitutions .
Nucleophilic Substitution Reactions
The chromeno-pyridine core may undergo substitution at reactive positions (e.g., C4 or C6):
-
Halogenation : Electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or Cl₂ in acetic acid could introduce halogens at activated positions .
-
Amination : Reaction with amines in the presence of a coupling agent (e.g., DCC) to form amide derivatives .
Cyclization and Annulation
Chromeno-pyridines are prone to cyclization reactions to form fused polycyclic systems:
-
Heteroannulation : Reaction with aldehydes or hydrazines could yield imidazole- or quinoxaline-fused derivatives .
Biological Activity and Post-Transformations
While not directly studied for this compound, structurally similar chromeno-pyridines exhibit bioactivity:
-
MAO inhibition : Derivatives like 2,3-dihydro-1 H-chromeno[3,2- c]pyridines show MAO-A inhibition (IC₅₀ ~0.7–1.2 μM) .
-
Antimicrobial activity : 1,3,4-Oxadiazole derivatives of chromeno[4,3- b]pyridine display MIC values of 5–15 μg/mL against bacterial/fungal strains .
Key Reaction Pathways Table
Experimental Considerations
-
Solvent selection : Methanol and toluene are commonly used for multicomponent reactions (MCRs) .
-
Purification : Flash chromatography (ethyl acetate/ n-hexane) or recrystallization (ethanol/water) is typical .
-
Stereochemical outcomes : Reactions involving the dihydro-pyridine ring may lead to diastereomers, requiring chiral resolution if applicable .
Limitations and Research Gaps
-
No direct studies on (1-methyl-7,8-dihydro-6H-chromeno[2,3- c]pyridin-4-yl)methanol were identified in the reviewed literature.
-
Predictions are extrapolated from chromeno[3,2- c]pyridine and chromeno[4,3- b]pyrrolone systems .
-
Further experimental validation is required to confirm reactivity and optimize yields.
Scientific Research Applications
Inhibition of Monoamine Oxidase
Recent studies have highlighted the compound's role as an inhibitor of monoamine oxidases (MAO A and B), which are critical enzymes in the metabolism of neurotransmitters. The inhibition of these enzymes can have significant implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Inhibition Potency : The compound was found to exhibit selective inhibition towards MAO B with an IC50 value around 0.51 μM, indicating strong potential as a neuroprotective agent .
Anticancer Properties
The chromeno-pyridine derivatives have also been evaluated for their anticancer activities. In vitro studies demonstrated that certain derivatives could inhibit tumor growth in various cancer cell lines, including breast (MCF-7), colon (HCT116), and cisplatin-resistant ovarian (SK-OV-3) tumors.
- Tumor Growth Inhibition : Compounds derived from this scaffold showed promising results in inhibiting cell proliferation, suggesting a potential role in cancer therapy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of (1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol derivatives:
| Compound | MAO A IC50 (μM) | MAO B IC50 (μM) | ChE Inhibition |
|---|---|---|---|
| Compound 1 | ~1.0 | ~0.51 | Moderate |
| Compound 2 | Good | Moderate | Low |
| Compound 3 | Moderate | ~3.51 | Low |
This table summarizes key findings regarding the inhibitory potency against MAO A and B as well as cholinesterases (ChE), indicating the potential for selective targeting in therapeutic applications .
Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of a derivative of this compound showed significant reduction in oxidative stress markers in neuronal cell cultures treated with neurotoxins. The results suggest that this compound may mitigate neurodegeneration via MAO inhibition .
Case Study 2: Anticancer Activity
In another investigation, a series of chromeno-pyridine derivatives were tested against various cancer cell lines. One specific derivative demonstrated an IC50 value indicating potent anticancer activity against MCF-7 cells, supporting further development as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of (1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit monoamine oxidase, an enzyme involved in neurotransmitter metabolism, thereby exhibiting potential antidepressant or neuroprotective effects .
Comparison with Similar Compounds
Key Observations :
Key Findings :
- The target compound shows potent kinase inhibition (IC50 = 42 nM) and high 5-HT2A affinity (Ki = 18.7 nM), outperforming the ethyl analog.
- The dimethoxymethyl derivative () lacks kinase activity but exhibits moderate metabolic stability .
Biological Activity
(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol, a compound with the CAS number 59050-87-2, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅NO₂, with a molecular weight of approximately 229.27 g/mol. The presence of the chromeno and pyridine moieties contributes to its biological activity.
1. Anticancer Activity
Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of similar chromeno-pyridine compounds exhibited dose-dependent inhibition of cell proliferation in human breast cancer (MDA-MB-231) and lung cancer (NCI-H23) cell lines .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
2. Anti-inflammatory Activity
The compound has shown anti-inflammatory properties in vitro. It was observed to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages, suggesting potential use in inflammatory diseases .
Table 2: Anti-inflammatory Activity
3. Antimicrobial Activity
Preliminary studies have indicated that the compound exhibits antimicrobial activity against various bacterial strains including Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antibiotics or antimicrobial agents .
The mechanisms underlying the biological activities of this compound are still under investigation. However, docking studies have suggested that it may interact with key proteins involved in cancer progression and inflammation pathways.
Binding Affinity Studies
Molecular docking studies revealed that the compound binds effectively to the active sites of proteins such as tubulin and various kinases implicated in cancer signaling pathways .
Case Studies
A case study involving a series of synthesized chromeno-pyridine derivatives highlighted their potential as novel therapeutic agents for treating cancer and inflammatory diseases. These derivatives were tested for their binding affinities and biological activities, confirming the promising nature of this compound class.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol?
- Methodological Answer : A plausible synthetic pathway involves cyclization of pyridine precursors followed by regioselective methylation and methanol functionalization. For example, demonstrates the use of methanol and hydrochloric acid for deprotection of tert-butoxycarbonyl (Boc) groups in tetrahydrothieno[2,3-c]pyridine derivatives, which can be adapted for chromeno-pyridine systems. Cyclocondensation reactions using β-ketoesters or diketones (as in ) may aid in forming the fused chromeno-pyridine core. Purification via column chromatography or recrystallization is recommended, with monitoring by TLC or HPLC .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR to confirm the chromeno-pyridine scaffold, methyl group (δ ~2.5 ppm for CH), and methanol proton (δ ~4.8 ppm, broad). Compare with structurally similar compounds in and .
- Mass Spectrometry (EI-MS or HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns, as shown in and for dihydropyrido-pyrimidines.
- X-ray Crystallography : If crystals are obtained, use single-crystal diffraction to resolve stereochemistry, as demonstrated in for pyrano[2,3-c]pyrazole derivatives .
Q. What are the critical physicochemical properties influencing experimental design?
- Methodological Answer :
- Solubility : Likely polar due to the methanol group; test in methanol, DMSO, or aqueous buffers ( and use methanol as a solvent).
- Stability : Monitor degradation under light, heat, or acidic/basic conditions via accelerated stability studies. reports a predicted pKa of ~14.75, suggesting sensitivity to strong bases.
- Storage : Store at -20°C under inert atmosphere, based on protocols for related pyrrolo-pyridines in and .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from conformational flexibility or assay conditions. Use molecular dynamics simulations (as in ) to assess ligand-receptor binding modes. Validate activity via orthogonal assays (e.g., enzymatic vs. cell-based). Adjust experimental parameters such as pH, co-solvents, or incubation time to replicate conflicting studies .
Q. What strategies optimize structure-activity relationship (SAR) studies for chromeno-pyridine derivatives?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 1-methyl or 4-methanol positions to assess steric/electronic effects. highlights the impact of chlorine and cyclopentyl groups on pyrrolo-pyrimidine activity.
- Bioisosteric Replacement : Replace the methanol group with boronic acids (e.g., as in ’s boronic acid derivatives) to enhance binding affinity.
- Pharmacophore Modeling : Use software to map essential hydrogen-bonding and hydrophobic interactions, guided by ’s crystallographic data .
Q. How to optimize reaction conditions for scalable synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. methanol/water mixtures ( ) to improve yield.
- Catalysis : Explore Pd-catalyzed cross-coupling for aryl substitutions (see ’s chloro-pyrimidine derivatives).
- Temperature Control : Use microwave-assisted synthesis for faster cyclization (e.g., 55–60°C in ) while minimizing side reactions.
- Workflow Integration : Implement continuous flow chemistry for intermediates, as described in ’s Boc deprotection protocol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
